molecular formula C9H7ClN2O B15229197 5-(2-Chlorophenyl)oxazol-2-amine

5-(2-Chlorophenyl)oxazol-2-amine

Cat. No.: B15229197
M. Wt: 194.62 g/mol
InChI Key: GIZTZRNGDBUKBZ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)oxazol-2-amine (CAS 1903733-72-1) is a high-value oxazole derivative with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol. This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules. Oxazole scaffolds, such as this one, are extensively investigated for their wide spectrum of biological activities. Research indicates that structurally similar compounds demonstrate significant neuroprotective effects in models of Alzheimer's disease, protecting cells from β-amyloid-induced toxicity and reducing tau protein hyperphosphorylation via the Akt/GSK-3β/NF-κB signaling pathway . Furthermore, N-aryl-5-aryloxazol-2-amine derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene synthesis, presenting a potential therapeutic approach for inflammation-related diseases such as asthma and rheumatoid arthritis . The broader class of oxazole and benzoxazole derivatives also shows promising antimicrobial activity, with some compounds effectively inhibiting bacterial DNA gyrase, a validated target for antibacterial agents . As a useful research chemical, it acts as an analytical standard and is used in the research and development of new drugs . This product is strictly For Research Use Only and is not intended for human therapeutic or veterinary use.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)

InChI Key

GIZTZRNGDBUKBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones. The reaction typically requires an acid catalyst and elevated temperatures to facilitate the cyclization process.

    Fischer Oxazole Synthesis: This method involves the reaction of cyanohydrins with aldehydes. The reaction conditions often include the use of a base and a solvent such as ethanol.

    Van Leusen Reaction: This method uses aldehydes and TosMIC (tosylmethyl isocyanide) to form oxazoles. The reaction is typically carried out in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 5-(2-Chlorophenyl)oxazol-2-amine often involves large-scale application of the above synthetic routes with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxidation of 5-(2-Chlorophenyl)oxazol-2-amine can lead to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolines or oxazolidines.

    Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring, especially in the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazolines or oxazolidines.

    Substitution: Various substituted oxazoles depending on the electrophile used.

Scientific Research Applications

5-(2-Chlorophenyl)oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antidiabetic effects.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, altering their activity.

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Key Features
5-(2-Chlorophenyl)oxazol-2-amine Oxazole 5-(2-chlorophenyl), 2-amine Chlorine at ortho position on phenyl
5-(4-Fluorophenyl)oxazol-2-amine Oxazole 5-(4-fluorophenyl), 2-amine Fluorine at para position on phenyl
5-Chlorobenzo[d]oxazol-2-amine Benzooxazole 5-chloro, 2-amine Fused benzene ring
SKA-121 (5-methylnaphtho[2,1-d]oxazol-2-amine) Naphthooxazole 5-methyl, 2-amine Extended naphthalene system
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine Oxazole 5-(2,4-difluorophenyl), 3-amine Two fluorine atoms on phenyl

Key Observations :

  • Position of Halogens : The ortho-chlorine in this compound induces steric hindrance and electronic effects distinct from para-substituted analogs like 5-(4-fluorophenyl)oxazol-2-amine .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility (Predicted) Molecular Weight (g/mol)
4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5b) 148–150 Low in water 376.87
5-(4-Fluorophenyl)oxazol-2-amine Not reported Moderate (logP ~2.5) 178.06
5-Chlorobenzo[d]oxazol-2-amine Not reported Low (logP ~2.8) 168.58
SKA-121 Not reported Low (lipophilic) 214.24

Key Observations :

  • Melting Points : Substituted oxazol-2-amine derivatives typically exhibit melting points between 140–150°C, influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding from the amine group) .

Spectroscopic Data

Table 3: NMR and IR Signatures
Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹)
4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5b) 7.20–7.45 (m, Ar-H), 4.75 (s, CH2) 1608 (C=N), 1239 (C-O)
5-(4-Fluorophenyl)oxazol-2-amine 7.35–8.23 (m, Ar-H), 9.55 (s, NH) 3299 (NH), 1608 (C=N)
5-Chlorobenzo[d]oxazol-2-amine Not reported 3045 (CH), 738 (C-Cl)

Key Observations :

  • Aromatic Protons : The 2-chlorophenyl group in the target compound would likely show downfield shifts in ¹H NMR due to electron withdrawal, similar to 5b .
  • IR Stretches : The NH stretch (~3299 cm⁻¹) and C=N (~1608 cm⁻¹) are consistent across oxazol-2-amine derivatives .

Biological Activity

5-(2-Chlorophenyl)oxazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN3O, with a molecular weight of approximately 197.63 g/mol. The compound features an oxazole ring substituted with a chlorophenyl group at the 5-position, which is critical for its biological activity.

Research indicates that this compound may act through various mechanisms, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in the treatment of metabolic disorders.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate varying degrees of cytotoxicity across different cell lines:

Cell Line CC50 (µM) Inhibition (%)
MDA-MB-231 (Breast Cancer)>10033
PANC-1 (Pancreatic Cancer)50.440
THP-1 (Leukemia)>20045

These findings suggest that while some cell lines exhibit moderate sensitivity to the compound, others show significant resistance, indicating a need for further investigation into its selectivity and mechanism of action.

Antiviral Activity

In studies focusing on antiviral properties, this compound demonstrated moderate inhibitory effects against viral replication:

  • HIV Inhibition : The compound showed a percentage inhibition ranging from 33% to 45% in various assays targeting HIV replication mechanisms.
  • Mechanism Insights : The observed antiviral activity was correlated with cytotoxicity levels, suggesting that the compound's efficacy may be linked to its ability to induce cellular stress.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications at the para position of the phenyl ring can significantly affect the biological activity:

Compound Modification IC50 (µM)
Para-chloro substitution0.005
Para-methyl substitution0.042
No substitution0.007

These results highlight the importance of specific functional groups in enhancing or diminishing the biological potency of the compound.

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